molecular formula C15H10BrNO2 B11463723 9-bromo-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

9-bromo-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

Cat. No.: B11463723
M. Wt: 316.15 g/mol
InChI Key: YEEZQZSXCKFYCM-UHFFFAOYSA-N
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Description

9-bromo-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a bromine atom attached to the isoindolo-benzoxazine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoindolo-benzoxazine compound. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-bromo-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce compounds with additional oxygen-containing groups.

Scientific Research Applications

9-bromo-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 9-bromo-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The bromine atom and the benzoxazine ring play crucial roles in its binding affinity and specificity. The compound can modulate signaling pathways and induce cellular responses, making it a valuable tool in therapeutic research.

Comparison with Similar Compounds

Similar Compounds

    5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione:

    3,4-dihydro-2H-1,4-benzoxazine: A simpler benzoxazine derivative with different structural features and reactivity.

Uniqueness

The presence of the bromine atom in 9-bromo-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where halogenation is desired.

Properties

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

9-bromo-5,6a-dihydroisoindolo[2,3-a][3,1]benzoxazin-11-one

InChI

InChI=1S/C15H10BrNO2/c16-10-5-6-11-12(7-10)14(18)17-13-4-2-1-3-9(13)8-19-15(11)17/h1-7,15H,8H2

InChI Key

YEEZQZSXCKFYCM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C(O1)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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